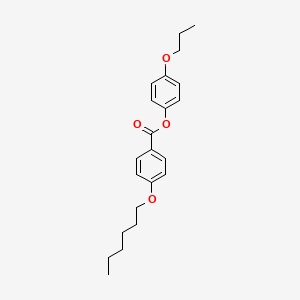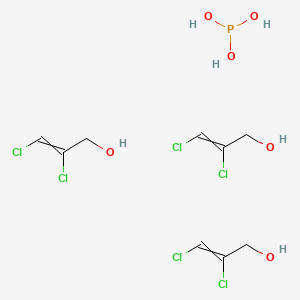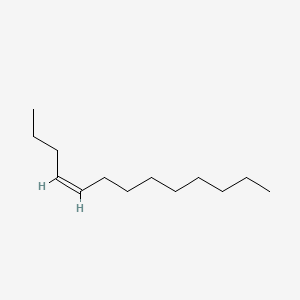
Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate is a chemical compound belonging to the benzothiazolium family This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate typically involves the reaction of 3-ethyl-2-(ethylthio)benzothiazole with ethyl sulfate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 3-ethyl-2-(ethylthio)benzothiazole in ethanol.
- Add ethyl sulfate to the solution.
- Heat the mixture to a specific temperature (e.g., 60-80°C) for a certain period (e.g., 2-4 hours).
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- Benzothiazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-
- Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide
Comparison: Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate is unique due to the presence of the ethylthio group and the ethyl sulfate counterion. These structural features contribute to its distinct chemical and biological properties, such as enhanced solubility and specific reactivity patterns. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
40567-23-5 |
|---|---|
Formule moléculaire |
C13H19NO4S3 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
3-ethyl-2-ethylsulfanyl-1,3-benzothiazol-3-ium;ethyl sulfate |
InChI |
InChI=1S/C11H14NS2.C2H6O4S/c1-3-12-9-7-5-6-8-10(9)14-11(12)13-4-2;1-2-6-7(3,4)5/h5-8H,3-4H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
ZYOSHLCKKQCQKN-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(SC2=CC=CC=C21)SCC.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)



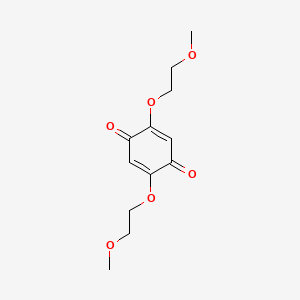
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
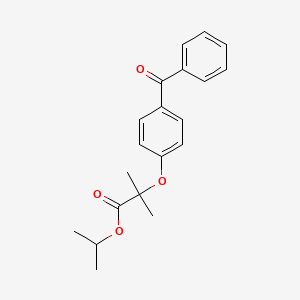


![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
